N-(3-(2-((2-chlorophenyl)amino)thiazol-4-yl)phenyl)-3,5-dimethylisoxazole-4-sulfonamide
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Description
N-(3-(2-((2-chlorophenyl)amino)thiazol-4-yl)phenyl)-3,5-dimethylisoxazole-4-sulfonamide is a useful research compound. Its molecular formula is C20H17ClN4O3S2 and its molecular weight is 460.95. The purity is usually 95%.
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Mechanism of Action
Target of Action
Thiazole-based compounds have been known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
Thiazole ring-containing molecules can behave unpredictably when they enter physiological systems, potentially activating or inhibiting biochemical pathways and enzymes, or stimulating or blocking receptors .
Biochemical Pathways
Thiazole nucleus exhibited its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .
Result of Action
Thiazole-based compounds have been associated with a range of biological activities, including anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities .
Biochemical Analysis
Biochemical Properties
N-(3-(2-((2-chlorophenyl)amino)thiazol-4-yl)phenyl)-3,5-dimethylisoxazole-4-sulfonamide plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes involved in bacterial lipid biosynthesis, thereby exhibiting antimicrobial activity . Additionally, it interacts with proteins involved in cell signaling pathways, which can modulate cellular responses to external stimuli. The nature of these interactions often involves binding to the active sites of enzymes or forming complexes with proteins, leading to changes in their activity and function.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can inhibit the proliferation of cancer cells by interfering with the signaling pathways that regulate cell growth and division. Additionally, it can alter gene expression patterns, leading to changes in the production of proteins that are critical for cell survival and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors . This binding can result in the inhibition or activation of these biomolecules, leading to changes in their activity. For example, the compound may inhibit an enzyme by occupying its active site, preventing the substrate from binding and thus blocking the enzyme’s catalytic activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to the compound can lead to sustained changes in cellular function, such as prolonged inhibition of cell proliferation or persistent alterations in gene expression. These temporal effects are important for understanding the compound’s potential therapeutic applications and its behavior in biological systems.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antimicrobial or anticancer activity, without causing significant toxicity . At higher doses, it may induce toxic or adverse effects, such as damage to vital organs or disruption of normal physiological processes. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic use.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body . The compound may undergo biotransformation through processes such as oxidation, reduction, or conjugation, leading to the formation of metabolites that can be excreted. These metabolic pathways are crucial for determining the compound’s pharmacokinetics and its overall impact on biological systems.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments. The compound’s distribution can affect its efficacy and toxicity, as it needs to reach its target sites in sufficient concentrations to exert its biological effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus to interact with transcription factors or to the mitochondria to influence metabolic processes. The precise localization of the compound can determine its interactions with biomolecules and its overall impact on cellular function.
Properties
IUPAC Name |
N-[3-[2-(2-chloroanilino)-1,3-thiazol-4-yl]phenyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O3S2/c1-12-19(13(2)28-24-12)30(26,27)25-15-7-5-6-14(10-15)18-11-29-20(23-18)22-17-9-4-3-8-16(17)21/h3-11,25H,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVLNOYRBQYEVBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NC2=CC=CC(=C2)C3=CSC(=N3)NC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.